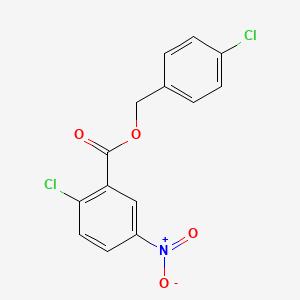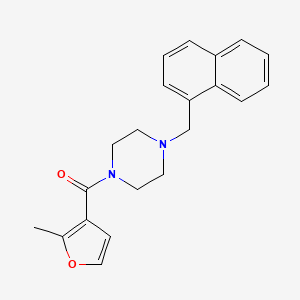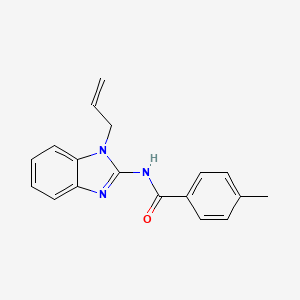![molecular formula C19H13ClN2O B5764686 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol, also known as CPN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol exerts its therapeutic effects by targeting various molecular pathways involved in inflammation and cancer. It inhibits the activity of COX and LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively. These molecules play a key role in the development of inflammation and cancer. 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol inhibits the proliferation and migration of cancer cells, induces apoptosis (programmed cell death), and reduces the production of inflammatory cytokines. 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol has also been shown to reduce the levels of oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol has several advantages for lab experiments, including its high solubility in organic solvents, stability at room temperature, and low toxicity. However, its limited water solubility and poor bioavailability may pose challenges in certain experimental settings.
Zukünftige Richtungen
For research include investigating the pharmacokinetics and pharmacodynamics of 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol, optimizing its formulation for improved bioavailability, and evaluating its safety and efficacy in clinical trials. Additionally, 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol may have potential applications in other fields of research, such as cardiovascular disease and diabetes.
Synthesemethoden
The synthesis of 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol involves the condensation of 4-chlorophenyl hydrazine with 2-hydroxy-1-naphthaldehyde, followed by cyclization with acetic anhydride. This results in the formation of 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol as a yellow solid with a melting point of 223-225°C.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory and cancer-promoting molecules.
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-14-8-5-13(6-9-14)17-11-18(22-21-17)16-10-7-12-3-1-2-4-15(12)19(16)23/h1-11,23H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYRWDUSWGDACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]naphthalen-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)







![4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
![1-fluoro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5764696.png)
![methyl 2-{[(phenylthio)acetyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5764700.png)
![3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5764701.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)